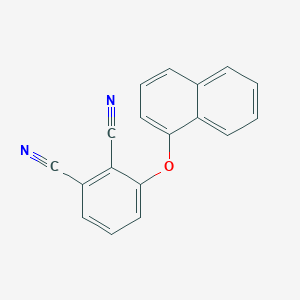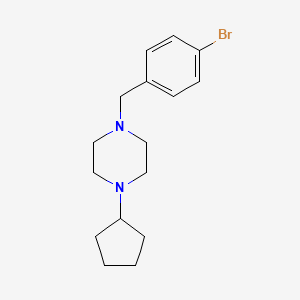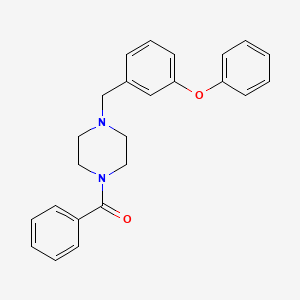
3-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE is an organic compound that features a cyano group attached to a phenyl ring, which is further substituted with a naphthyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE typically involves the reaction of 3-(1-naphthyloxy)benzaldehyde with a suitable cyanating agent under controlled conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic cyanating agents, can make the industrial synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-CYANO-3-(2-NAPHTHYLOXY)PHENYL CYANIDE
- 2-CYANO-3-(1-ANTHRYLOXY)PHENYL CYANIDE
- 2-CYANO-3-(1-PHENANTHROXY)PHENYL CYANIDE
Uniqueness
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C18H10N2O |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
3-naphthalen-1-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O/c19-11-14-7-4-10-18(16(14)12-20)21-17-9-3-6-13-5-1-2-8-15(13)17/h1-10H |
InChI-Schlüssel |
KGKLHQYMMGOOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10888715.png)

![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)
![5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10888725.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)
![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B10888738.png)

![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B10888753.png)
![Propan-2-yl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888754.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10888757.png)
